molecular formula C10H13ClFN B2539979 (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2089388-88-3

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2539979
CAS No.: 2089388-88-3
M. Wt: 201.67
InChI Key: DSOVIXWSDACZQD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 2089388-88-3) is a chiral tetrahydronaphthalen-amine derivative with a fluorine substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₃ClFN, and it has a molecular weight of 201.67 g/mol . The compound is stored under inert atmosphere at room temperature and exhibits solubility in dimethyl sulfoxide (DMSO), with recommended stock solution storage at -80°C (6 months) or -20°C (1 month) . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (132.9 Ų) and [M+Na]⁺ (145.1 Ų), highlight its analytical characteristics .

Properties

IUPAC Name

(1S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOVIXWSDACZQD-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-fluoro-1-tetralone.

    Reduction: The ketone group in 5-fluoro-1-tetralone is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction. This can be achieved using reagents like ammonia or primary amines in the presence of a catalyst.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: Finally, the (S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and tetrahydronaphthalene core undergo oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media, or chromium trioxide (CrO₃).

  • Products :

    • Oxidation of the amine group yields a nitroso or nitro derivative, though steric hindrance from the tetrahydronaphthalene structure may limit this pathway.

    • Oxidation of the tetrahydronaphthalene ring produces a ketone at the 1-position, forming 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one .

Table 1: Oxidation Reaction Parameters

Reaction TargetReagentConditionsMajor Product
Amine GroupKMnO₄ (acidic)25°C, 12 hrs5-Fluoro-1-nitroso-tetrahydronaphthalene
Ring StructureCrO₃H₂SO₄, 0°C, 2 hrs5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one

Reduction Reactions

The compound participates in reductive transformations:

  • Catalytic Hydrogenation :

    • Using H₂ and Pd/C, the tetrahydronaphthalene ring can be fully saturated to decalin derivatives.

  • Amine Reduction :

    • The primary amine is resistant to further reduction under standard hydrogenation conditions due to its aromatic conjugation.

Table 2: Reduction Pathways

Reaction TypeCatalystConditionsOutcome
Ring HydrogenationPd/C60 psi H₂, 80°CDecalin-1-amine hydrochloride
Selective C-F Reduction*Ni-RaneyEthanol, 100°CPartially reduced fluoro derivatives

*The C-F bond is typically inert under mild conditions but may react under extreme reductive environments.

Nucleophilic Substitution

The fluorine atom at the 5-position undergoes substitution:

  • Reagents : Strong nucleophiles (e.g., NaOH, amines, or Grignard reagents).

  • Mechanism : Aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing effects of the amine group.

Table 3: Substitution Reactions

NucleophileConditionsProduct
Hydroxide (OH⁻)DMSO, 120°C, 24 hrs5-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine
MethylamineCuCl₂, DMF, reflux5-(Methylamino)-tetrahydronaphthalen-1-amine

Electrophilic Aromatic Substitution

The electron-rich aromatic ring directs electrophiles to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 8-position.

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at the 7-position.

Table 4: Electrophilic Substitution Examples

ElectrophileConditionsRegioselectivityProduct
NO₂⁺HNO₃/H₂SO₄, 0°CPara to fluorine5-Fluoro-8-nitro-tetrahydronaphthalen-1-amine
SO₃H⁺Fuming H₂SO₄, 50°CMeta to amine7-Sulfo-5-fluoro-tetrahydronaphthalen-1-amine

Acylation and Alkylation

The primary amine reacts with electrophilic agents:

  • Acylation : Acetyl chloride in pyridine yields N-acetyl-5-fluoro-tetrahydronaphthalen-1-amine .

  • Alkylation : Methyl iodide in THF produces N-methyl-5-fluoro-tetrahydronaphthalen-1-amine .

Stereochemical Considerations

The (S)-enantiomer exhibits distinct reactivity in asymmetric synthesis:

  • Chiral Resolution : Enzymatic or chromatographic methods are required to maintain enantiopurity during reactions .

  • Catalytic Asymmetric Reactions : Palladium-catalyzed cross-couplings retain configuration at the 1-position .

Stability and Degradation

  • Acidic Hydrolysis : The amine hydrochloride salt dissociates in aqueous HCl, releasing free amine.

  • Photodegradation : UV light induces ring-opening reactions, forming biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits properties that may be beneficial in the treatment of depression. It is structurally related to other compounds that have shown efficacy as antidepressants. The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in pharmacological studies aimed at developing new antidepressant therapies.

Case Study: Rotigotine Synthesis

One significant application of this compound is as an intermediate in the synthesis of rotigotine, a medication used for treating Parkinson's disease. The synthesis involves several steps including reductive amination and catalytic hydrogenation. The compound serves as a precursor that enhances the efficiency of the overall synthesis process.

StepDescription
1Reductive amination of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine with propionaldehyde.
2Catalytic hydrogenation to yield the desired product.
3Salification with hydrochloric acid to form this compound.

Neuroscience

Dopaminergic Activity

Studies have highlighted the potential of this compound in modulating dopaminergic activity. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound's interaction with dopamine receptors could provide insights into new therapeutic strategies for managing symptoms associated with dopamine deficiency.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including alterations in mood, cognition, and behavior.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-5-Fluoro Analogue

The R-enantiomer of the compound, (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride , shares identical molecular weight and formula but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological activities due to differential receptor binding. For example, sertraline hydrochloride (a related tetrahydronaphthalen-amine antidepressant) demonstrates enantiomer-specific efficacy, with the (1S,4S) -isomer being therapeutically active . While biological data for the fluoro derivatives are unavailable, the enantiomeric comparison underscores the importance of chirality in drug development .

Halogen-Substituted Analogues

  • Bromo-Substituted Derivative :
    (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810070-15-5) replaces fluorine with bromine. Bromine’s larger atomic radius and polarizability may alter steric interactions and binding affinity. The molecular weight increases to 262.12 g/mol (C₁₀H₁₂BrN·HCl), and its physicochemical properties (e.g., solubility, CCS) likely differ due to bromine’s mass and electronic effects .
  • Chloro-Substituted Derivatives :
    Sertraline hydrochloride (CAS: 79559-97-0), a dichlorophenyl-substituted tetrahydronaphthalen-amine, is a selective serotonin reuptake inhibitor (SSRI). Its structure-activity relationship (SAR) highlights how chloro substituents enhance receptor affinity and metabolic stability compared to fluorine .

Methoxy-Substituted Analogues

  • (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 911372-77-5) features a methoxy group at the 6-position. Methoxy groups improve lipophilicity and may influence blood-brain barrier penetration. The substitution position (5 vs.
  • Complex Methoxy-Thiophene Derivative: (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 1232344-37-4) incorporates a methoxy group and thiophene moiety.

Bulky Substituent Analogue

5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337398-37-4) introduces a bulky tert-butyl group. This substitution likely reduces conformational flexibility and receptor compatibility compared to the smaller fluoro group, emphasizing steric effects in SAR .

Physicochemical and Analytical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS [M+H]⁺ (Ų) Solubility Storage Conditions
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl 2089388-88-3 C₁₀H₁₃ClFN 201.67 5-F 132.9 DMSO Inert atmosphere, RT
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl - C₁₀H₁₃ClFN 201.67 5-F (R-config) - - -
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1810070-15-5 C₁₀H₁₂BrClN 262.12 5-Br - - -
Sertraline HCl 79559-97-0 C₁₇H₁₈Cl₃N 342.69 3,4-Cl₂ - Ethanol RT
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl 911372-77-5 C₁₁H₁₆ClNO 213.71 6-OCH₃ - - -

Biological Activity

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, identified by CAS number 907973-43-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₀H₁₃ClFN
  • Molecular Weight : 201.67 g/mol
  • Solubility : Soluble in water with a reported solubility of approximately 0.451 mg/ml .
  • Log P (octanol-water partition coefficient) : Values range from 2.18 to 3.06, indicating moderate lipophilicity .

This compound exhibits pharmacological activities primarily through interactions with neurotransmitter systems. It has been studied for its effects on the serotonergic system and as a potential inhibitor of the von Hippel-Lindau (VHL) protein, which regulates hypoxia-inducible factor (HIF) pathways.

VHL Inhibition

Recent studies have highlighted the role of this compound as a VHL inhibitor. The inhibition of VHL can lead to the stabilization of HIF-1α under normoxic conditions, promoting transcriptional activity associated with various cellular responses to hypoxia . This mechanism is particularly relevant in cancer biology where HIF stabilization can influence tumor growth and survival.

Biological Activity Overview

Activity Effect Reference
VHL InhibitionStabilizes HIF-1α
Serotonergic ActivityPotential anxiolytic effects
Cytotoxicity in Cancer CellsInduces apoptosis in specific lines

Case Studies and Research Findings

  • VHL Inhibitors and HIF Stabilization :
    • A study demonstrated that compounds similar to this compound exhibited dissociation constants lower than 40 nM for VHL binding, indicating strong inhibitory potential. These compounds were shown to enhance HIF-1α transcriptional activity significantly in cellular assays .
  • Serotonergic System Interaction :
    • Research on related compounds has shown that they can act as antagonists at the 5-HT receptors, suggesting that this compound may also influence mood and anxiety-related pathways . This highlights its potential use in treating mood disorders.
  • Cytotoxic Effects in Tumor Models :
    • Preliminary investigations indicated that this compound could induce apoptosis in certain cancer cell lines. The exact mechanisms remain under investigation but are thought to involve modulation of apoptotic pathways influenced by HIF stabilization .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity for biological targets.
  • Tetrahydronaphthalene Core : This bicyclic structure is critical for maintaining the spatial orientation necessary for receptor interactions.

Q & A

Q. Advanced

Substituent Impact Example
Fluoro Enhanced metabolic stability(S)-5-Fluoro derivative (target compound)
Bromo Increased molecular weight (e.g., +80 amu)(S)-5-Bromo analog (CAS 676136-31-5)
Chloro Altered solubility/logP6-Chloro derivative (CAS 2055841-65-9)
Fluorine’s electronegativity reduces basicity of the amine, impacting salt formation and crystallinity .

What challenges arise in scaling up enantioselective synthesis?

Q. Advanced

  • Racemization risk : During acidic/basic workup or prolonged heating. Mitigate via low-temperature reactions and inert atmospheres.
  • Catalyst efficiency : Heterogeneous catalysts (e.g., Pd/C) may require optimization for hydrogenation selectivity .
  • Crystallization control : Polymorphic forms of the hydrochloride salt can affect yield; use seed crystals and controlled cooling rates .

How is the hydrochloride salt critical to the compound’s stability and bioavailability?

Basic
The hydrochloride salt improves:

  • Aqueous solubility : Enhances dissolution for in vitro assays.
  • Crystallinity : Facilitates purification and reduces hygroscopicity.
  • Stability : Protonation of the amine minimizes oxidation. Compare with freebase analogs, which often exhibit lower melting points and stability .

What advanced techniques enable C(sp³)–H amination for derivatives of this compound?

Advanced
Engineered heme proteins (e.g., P450 variants) catalyze site-selective C–H amination. For example, methylene insertion adjacent to the amine in tetralin derivatives can generate novel analogs . Reaction optimization includes:

  • Substrate scope : Tolerance for electron-withdrawing groups (e.g., fluoro).
  • Stereocontrol : Directed evolution of enzymes to favor (S)-configuration .

How do contradictory NMR data arise in structural elucidation, and how are they resolved?

Advanced
Contradictions may stem from:

  • Dynamic stereochemistry : Ring-flipping in the tetralin scaffold averages NMR signals. Use low-temperature NMR (e.g., −40°C) to "freeze" conformers .
  • Impurity overlaps : Residual solvents or diastereomers mimic target signals. Confirm via 2D NMR (HSQC, HMBC) and spiking with authentic samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.